Cas no 2248385-26-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate is a specialized organic compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a quinoline-substituted benzoate moiety. This structure imparts unique physicochemical properties, making it valuable in applications such as organic synthesis, materials science, and pharmaceutical research. The phthalimide group enhances stability and reactivity, while the quinoline component contributes to π-conjugation and potential binding interactions. Its rigid aromatic framework suggests utility as a building block for advanced materials or as a precursor in heterocyclic chemistry. The compound’s well-defined structure allows for precise modification, enabling tailored functionality in target applications. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate structure
2248385-26-2 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate
CAS No:2248385-26-2
MF:C24H14N2O4
Molecular Weight:394.378965854645
CID:5996383
PubChem ID:165892473

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate
    • EN300-6524482
    • 2248385-26-2
    • インチ: 1S/C24H14N2O4/c27-22-19-7-1-2-8-20(19)23(28)26(22)30-24(29)17-12-10-15(11-13-17)18-9-3-5-16-6-4-14-25-21(16)18/h1-14H
    • InChIKey: MTJOUSLPUPLJRR-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=CC=1)C1=CC=CC2=CC=CN=C12)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 394.09535693g/mol
  • 同位素质量: 394.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 663
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 76.6Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6524482-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate
2248385-26-2 95.0%
0.1g
$1019.0 2025-03-13
Enamine
EN300-6524482-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate
2248385-26-2 95.0%
0.05g
$972.0 2025-03-13
Enamine
EN300-6524482-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate
2248385-26-2 95.0%
1.0g
$1157.0 2025-03-13
Enamine
EN300-6524482-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate
2248385-26-2 95.0%
10.0g
$4974.0 2025-03-13
Enamine
EN300-6524482-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate
2248385-26-2 95.0%
5.0g
$3355.0 2025-03-13
Enamine
EN300-6524482-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate
2248385-26-2 95.0%
0.25g
$1065.0 2025-03-13
Enamine
EN300-6524482-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate
2248385-26-2 95.0%
0.5g
$1111.0 2025-03-13
Enamine
EN300-6524482-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate
2248385-26-2 95.0%
2.5g
$2268.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate (CAS No. 2248385-26-2) and Its Emerging Applications in Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate, identified by the CAS number 2248385-26-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its intricate structural framework, has garnered attention due to its unique chemical properties and promising biological activities. The synergistic arrangement of the 1,3-dioxo moiety, the dihydroisoindole scaffold, and the quinolin-8-yl benzoyl group contributes to its multifaceted interactions with biological targets, making it a valuable candidate for further exploration.

Recent advancements in the field of medicinal chemistry have highlighted the importance of polycyclic aromatic systems in designing novel therapeutic agents. The structural motif of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate aligns well with this trend, as it combines elements known to exhibit favorable pharmacokinetic profiles and target specificity. The presence of both electron-withdrawing and electron-donating groups within its structure allows for tunable reactivity, enabling modifications that can enhance binding affinity and selectivity against specific biological pathways.

In particular, the quinolin-8-yl substituent has been extensively studied for its role in modulating various biological processes. Quinoline derivatives are well-documented for their antimicrobial, antimalarial, and anticancer properties. When integrated into a molecule like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate, this moiety can contribute to the compound's ability to interact with enzymes and receptors involved in disease mechanisms. This has spurred interest in exploring its potential as a lead compound for drug development.

The dihydroisoindole core of the molecule is another critical feature that influences its biological behavior. Dihydroisoindole derivatives are known for their versatility in pharmaceutical applications, often serving as key intermediates in the synthesis of bioactive compounds. The 1,3-dioxo group further enhances the structural complexity, providing additional sites for functionalization and interaction with biological targets. Together, these components create a scaffold that is both structurally robust and biologically relevant.

Current research efforts are focused on leveraging computational methods and high-throughput screening to identify optimal analogs of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-y)benzoate. By systematically modifying its structure, scientists aim to enhance its potency against target proteins while minimizing off-target effects. The integration of machine learning algorithms has accelerated this process by predicting molecular properties and optimizing synthetic routes.

One particularly promising area of investigation is the compound's potential as an inhibitor of kinases—enzymes that play a crucial role in cell signaling pathways associated with cancer and inflammatory diseases. Preliminary studies suggest that derivatives of this compound exhibit inhibitory activity against several kinases by binding to their active sites. This has opened up avenues for developing novel kinase inhibitors with improved selectivity and reduced toxicity compared to existing agents.

Additionally, the quinolinyl benzoyl moiety has been investigated for its ability to modulate neurotransmitter receptors. This aspect holds significant implications for the development of treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. By fine-tuning the structure of 1,3-dioxo-2,3-dihydro -1H -isoindol -2 -y l 4 - (quinolin -8 -y l)benzoate, researchers aim to enhance its affinity for specific receptor subtypes without affecting others.

The synthesis of this compound presents unique challenges due to its complex structural features. However, recent advances in synthetic methodologies have made it more feasible to produce high-purity samples suitable for biological testing。 Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the polycyclic framework efficiently。 Furthermore, green chemistry principles are being increasingly adopted to minimize waste and improve sustainability during production。

As our understanding of biological pathways continues to evolve, so does the demand for innovative molecular tools like 1 ,3 -dioxo -2 ,3 -dihydro -1 H -isoindol -2 -y l 4 -( quinolin -8 -y l )benzoate。 Its unique structural features make it a versatile platform for drug discovery, offering opportunities to address unmet medical needs across multiple therapeutic areas。 The ongoing research into this compound underscores its significance as a potential next-generation therapeutic agent。

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